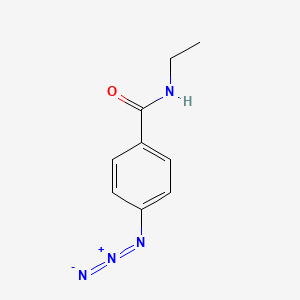

4-azido-N-ethylbenzamide

描述

4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-ethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with N-ethylbenzamide.

Azidation: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

化学反应分析

Types of Reactions: 4-Azido-N-ethylbenzamide undergoes several types of chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Common Reagents and Conditions:

Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

Substitution: Sodium azide in DMSO or acetonitrile.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Reduction: Formation of N-ethylbenzamide.

Substitution: Formation of various substituted benzamides.

Cycloaddition: Formation of triazole derivatives.

科学研究应用

4-Azido-N-ethylbenzamide has several applications in scientific research:

作用机制

The mechanism of action of 4-azido-N-ethylbenzamide primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes .

相似化合物的比较

- 4-Amino-N-ethylbenzamide

- 4-Amino-N-methylbenzamide

- 3-Amino-N-ethylbenzamide

- 4-Amino-N-isopropyl-3-methylbenzamide

Comparison: 4-Azido-N-ethylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity compared to its amino-substituted counterparts. The azido group allows for participation in click chemistry and other azide-specific reactions, making it a versatile compound in synthetic and biological applications.

生物活性

Overview

4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure. This compound is notable for its diverse biological activities, primarily attributed to the reactivity of the azido group, which serves as a versatile functional handle in various chemical reactions, particularly in bioorthogonal chemistry.

The synthesis of this compound typically involves the azidation of N-ethylbenzamide using sodium azide (NaN₃) as the azide source. The reaction conditions are crucial for optimizing yield and purity, given the sensitivity of azides to thermal and mechanical shock.

Synthetic Route

- Starting Material : N-ethylbenzamide

- Azidation : Conducted through nucleophilic substitution.

- Reagents : Sodium azide in a suitable solvent (e.g., DMSO or acetonitrile).

The biological activity of this compound is primarily linked to its azido group, which acts as a good nucleophile. This property allows it to participate in various chemical reactions, including:

- Bioorthogonal Labeling : The azido group can selectively react with alkyne-containing biomolecules, facilitating the labeling and tracking of biological processes without interfering with cellular functions.

- Click Chemistry : The compound can engage in cycloaddition reactions, leading to the formation of triazole derivatives, which are valuable in drug development and molecular biology research.

Biological Activity and Case Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer research and drug development. Below are some findings from relevant studies:

Comparative Analysis

In comparison to similar compounds such as 4-amino-N-ethylbenzamide and other substituted benzamides, this compound stands out due to its unique reactivity profile. The table below highlights key differences:

| Compound | Key Functional Group | Notable Activity |

|---|---|---|

| This compound | Azido (-N₃) | Bioorthogonal labeling, click chemistry |

| 4-Amino-N-ethylbenzamide | Amino (-NH₂) | General reactivity but lacks specificity |

| 3-Amino-N-ethylbenzamide | Amino (-NH₂) | Similar to above; less reactive than azides |

Research Applications

The applications of this compound extend beyond basic research into practical applications:

- Drug Development : Its ability to modify biomolecules selectively makes it a candidate for designing targeted therapies.

- Diagnostic Tools : Utilized in imaging techniques where precise labeling is required.

- Chemical Biology : Acts as a tool for studying protein interactions and cellular processes.

属性

IUPAC Name |

4-azido-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-11-9(14)7-3-5-8(6-4-7)12-13-10/h3-6H,2H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJJKNUBQLUKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。